molecular formula C12H12FN3O2S B2549126 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide CAS No. 1286722-05-1

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide

Cat. No.: B2549126
CAS No.: 1286722-05-1
M. Wt: 281.31
InChI Key: KDGRFPFCWVXYHZ-UHFFFAOYSA-N
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Description

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a fluoro substituent, and an azetidine ring

Preparation Methods

The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the fluoro substituent. The azetidine ring is then constructed, and the final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound also contains a benzothiazole ring and a fluoro substituent but differs in its additional functional groups.

    N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: This compound features a thiophene ring instead of an azetidine ring. The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-18-15-11(17)7-5-16(6-7)12-14-10-8(13)3-2-4-9(10)19-12/h2-4,7H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGRFPFCWVXYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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